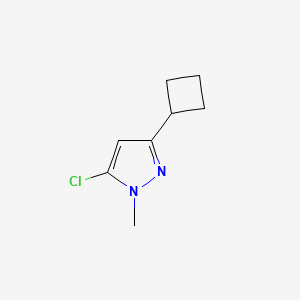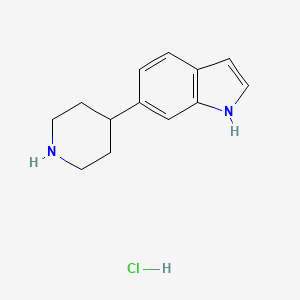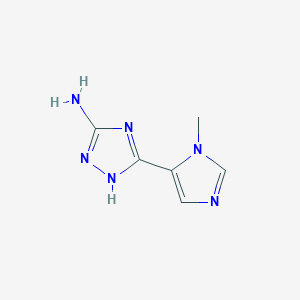
(3-Isobutylpyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isobutylpyridin-4-yl)methanol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with an isobutyl group at the third position and a hydroxymethyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isobutylpyridin-4-yl)methanol can be achieved through several methods. One common approach involves the alkylation of 4-pyridinemethanol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (3-Isobutylpyridin-4-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: (3-Isobutylpyridin-4-yl)aldehyde, (3-Isobutylpyridin-4-yl)carboxylic acid.
Reduction: (3-Isobutylpyridin-4-yl)methane.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Isobutylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(3-Isopropylpyridin-4-yl)methanol: Similar structure with an isopropyl group instead of an isobutyl group.
(3-Butylpyridin-4-yl)methanol: Contains a butyl group at the third position.
(3-Methylpyridin-4-yl)methanol: Features a methyl group at the third position.
Uniqueness: (3-Isobutylpyridin-4-yl)methanol is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
[3-(2-methylpropyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C10H15NO/c1-8(2)5-10-6-11-4-3-9(10)7-12/h3-4,6,8,12H,5,7H2,1-2H3 |
Clave InChI |
JLEMUSBORDORIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C=CN=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13681969.png)




![9-Ethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13682003.png)




![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
